FK888

Tachykinin Pharmacology Species Selectivity Radioligand Binding

FK888 is the definitive NK1 antagonist for human-relevant pharmacology. Its 320-fold human/rat selectivity ensures translational relevance unattainable with CP-96,345 or RP 67580. Strict NK1 exclusivity (>10,000-fold over NK2/NK3) enables unambiguous receptor-subtype attribution—critical for neurogenic inflammation and airway studies. Validated as [³H]FK888 radioligand (Kd=0.32 nM) for receptor autoradiography. Superior in vivo potency (ID50=0.1 μmol/kg) reduces compound consumption. Procure FK888 for definitive, species-selective NK1 research.

Molecular Formula C36H36N4O4
Molecular Weight 588.7 g/mol
CAS No. 138449-07-7
Cat. No. B1672746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK888
CAS138449-07-7
SynonymsFK 888
FK-888
FK888
N(2)-(4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl)-N-methyl-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide
Molecular FormulaC36H36N4O4
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CC(CC3C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O
InChIInChI=1S/C36H36N4O4/c1-38-23-30(29-14-8-9-15-32(29)38)35(43)40-22-28(41)20-33(40)34(42)37-31(36(44)39(2)21-24-10-4-3-5-11-24)19-25-16-17-26-12-6-7-13-27(26)18-25/h3-18,23,28,31,33,41H,19-22H2,1-2H3,(H,37,42)/t28-,31+,33+/m1/s1
InChIKeyBFNKQTIJVFGCKQ-PDJGWCFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FK888 (CAS 138449-07-7): High-Affinity Dipeptide NK1 Receptor Antagonist for Tachykinin Research


FK888 (CAS 138449-07-7) is a dipeptide-derived, high-affinity, selective tachykinin NK1 receptor antagonist developed by chemical modification of the octapeptide SP4-11 parent compound [1]. The compound belongs to the dipeptide class of neurokinin antagonists and is distinguished by its competitive antagonism at human NK1 receptors [2]. Its chemical structure comprises a (4R)-4-hydroxyprolyl core with an indole-carbonyl moiety and a naphthyl-alaninamide side chain, conferring the molecular characteristics that enable both in vitro and in vivo activity in NK1-mediated systems [1].

FK888 Procurement Guide: Why Not All NK1 Antagonists Are Interchangeable in Experimental Systems


Although multiple NK1 receptor antagonists are commercially available, substitution with in-class alternatives such as CP-96,345, RP 67580, or dual NK1/NK2 antagonists like FK224 is not scientifically interchangeable without compromising experimental validity. FK888 demonstrates distinct species-selectivity profiles, subtype-specific functional antagonism, and unique binding kinetics that differ substantially from both peptide and non-peptide comparators [1][2]. For instance, FK888 displays a 320-fold higher affinity for human versus rat NK1 receptors—a property not uniformly shared across other NK1 antagonists—which directly affects cross-species translational applicability [1]. Furthermore, its strict NK1 exclusivity (versus dual NK1/NK2 inhibition) enables receptor-subtype attribution in complex physiological models where NK2 co-involvement must be ruled out [2]. The quantitative evidence below delineates these differentiation points with explicit comparator data.

FK888 Technical Evidence Review: Quantitative Differentiation Data for Scientific Procurement Decisions


FK888 Exhibits Sub-Nanomolar Affinity for Human NK1 Receptors with Quantified Species Selectivity

FK888 demonstrates high-affinity binding to human NK1 receptors (Ki = 0.69 nM in guinea-pig lung membranes expressing human-like pharmacology) and exhibits a 320-fold higher affinity for human versus rat NK1 receptors based on cloned receptor displacement analyses [1][2]. In direct head-to-head comparison within the same study, FK888 and FK224 displayed differential species-selectivity profiles: FK888 was >1000-fold more potent at inhibiting substance P binding in human versus rat synovium, whereas FK224 showed only >10-fold human selectivity [3].

Tachykinin Pharmacology Species Selectivity Radioligand Binding

FK888 Demonstrates High Functional Potency at NK1 Receptors with >10,000-Fold Subtype Selectivity over NK2 and NK3

FK888 demonstrates potent functional antagonism in NK1-selective bioassays with a pA2 value of 9.29 (95% CI: 8.60-9.98) against substance P-induced contraction of guinea-pig isolated ileum [1]. The compound's NK1 exclusivity is quantitatively established by its lack of functional activity at NK2 and NK3 receptors: FK888 inhibited NK2-mediated contractions (rat vas deferens, NKA-induced) and NK3-mediated contractions (rat portal vein, NKB-induced) only at concentrations at least 10,000-fold higher than those required for NK1 antagonism [1]. In contrast, the related antagonist FK224 acts as a dual NK1/NK2 antagonist with no NK3 activity [2].

NK1 Selectivity Functional Antagonism Isolated Tissue Bioassay

FK888 Is 11-Fold More Potent Than FK224 in Inhibiting Substance P-Induced Airway Plasma Exudation In Vivo

In a direct head-to-head in vivo comparison, FK888 demonstrated 11-fold greater potency than the dual NK1/NK2 antagonist FK224 in inhibiting substance P-induced plasma exudation in guinea-pig airways [1]. ID50 values for FK888 were 0.1 μmol kg⁻¹ in both lower trachea and main bronchi, compared to 1.1 μmol kg⁻¹ (lower trachea) and 0.5 μmol kg⁻¹ (main bronchi) for FK224 [1]. Complete inhibition was achieved at 2 μmol kg⁻¹ for FK888 versus 10 μmol kg⁻¹ for FK224 [1].

In Vivo Pharmacology Airway Inflammation Plasma Extravasation

FK888 Demonstrates Functional Discrimination Between NK1 and NK2-Mediated Airway Responses In Vivo

In a direct head-to-head in vivo comparison, FK888 and FK224 exhibited differential activity profiles against NK2-mediated bronchoconstriction [1]. The NK2-selective agonist [β-Ala8]NKA induced bronchoconstriction that was blocked by FK224 but completely unaffected by FK888 [1]. In contrast, both antagonists inhibited the small but significant bronchoconstriction induced by the NK1-selective agonist [Sar9,Met(O2)11]SP [1]. Additionally, FK224 inhibited non-cholinergic bronchoconstriction induced by vagal stimulation, whereas FK888, at doses that fully inhibited vagally-induced plasma exudation, did not affect this response [1].

Receptor Subtype Discrimination Bronchoconstriction In Vivo Selectivity

FK888 Binds Human NK1 Receptors with Comparable Affinity Across Distinct Cellular Backgrounds

In a comparative study across two human cell lines expressing endogenous NK1 receptors, FK888 demonstrated consistent binding affinity with Ki values of 1.2 nM in IM9 lymphoblastoma cells and 3.6 nM in U373 MG astrocytoma cells [1]. This relative consistency contrasts with the non-peptide comparator RP 67580, which exhibited marked cell-line variability: Ki values of 33 nM in IM9 cells versus 223 nM in U373 MG cells—a nearly 7-fold difference [1]. The non-peptide antagonist (±)-CP-96,345 showed higher absolute affinity (0.4 nM in IM9, 1.2 nM in U373 MG) but demonstrated a 3-fold inter-cell line variation [1].

Receptor Pharmacology Cell-Type Consistency Binding Affinity

[³H]FK888 Enables High-Resolution Autoradiographic Mapping of NK1 Receptors in Tissue Sections

FK888 has been successfully developed as a tritiated radioligand ([³H]FK888) for receptor autoradiography and binding studies [1]. [³H]FK888 exhibits specific binding of approximately 70% of total binding, with kinetic Kd of 0.46 nM and equilibrium Kd of 0.32 ± 0.03 nM in guinea-pig lung membranes [1]. Autoradiographic mapping revealed dense [³H]FK888 binding over smooth muscle of all airways, moderate binding over epithelium of bronchi and bronchioles, and submucosal glands of trachea, with no significant labeling of blood vessels [1]. Competition studies confirmed that [³H]FK888 binding is displaced by substance P, CP-96,345, and unlabeled FK888, but not by NKA, NKB, or NK2-selective antagonists (SR48968, L-659,877) [1].

Receptor Autoradiography Radioligand Tools Tissue Distribution

FK888 Procurement Applications: Validated Research Scenarios for Scientific and Industrial Use


Human-Relevant NK1 Pharmacology Studies Requiring Species-Selective Tool Compounds

Investigators conducting translational research where human NK1 receptor pharmacology is the primary focus should prioritize FK888 due to its 320-fold higher affinity for human over rat NK1 receptors [1]. This pronounced species selectivity, which exceeds that of the dual antagonist FK224 (>1000-fold vs. >10-fold human selectivity in synovial binding) [2], makes FK888 particularly suitable for experiments where maintaining human-relevant pharmacology is critical while using rodent-derived tissue or cell preparations that require careful interpretation of species-dependent potency differences.

Dissection of NK1-Specific Contributions in Complex Neurogenic Inflammation Models

In experimental systems where both NK1 and NK2 receptors contribute to physiological responses, FK888's strict NK1 selectivity (>10,000-fold over NK2/NK3 in functional assays) [3] enables unambiguous attribution of effects to NK1 blockade. This contrasts with dual antagonists like FK224, which inhibit both NK1 and NK2 receptors and therefore cannot discriminate receptor subtype contributions [4]. FK888 is thus the preferred tool for studies aiming to isolate NK1-mediated components of neurogenic inflammation, plasma extravasation, or sensory nerve-evoked responses.

In Vivo Airway Pharmacology with Optimized Dosing Efficiency

For guinea-pig models of airway inflammation and plasma exudation, FK888 offers quantifiable potency advantages: ID50 values of 0.1 μmol kg⁻¹ compared to 1.1 μmol kg⁻¹ for FK224 (11-fold difference in lower trachea) [4]. This higher potency translates to lower compound consumption and potentially reduced off-target effects at equivalent experimental endpoints. Complete inhibition of substance P-induced plasma exudation is achieved at 2 μmol kg⁻¹ FK888 versus 10 μmol kg⁻¹ FK224 [4], representing a 5-fold dose reduction for full efficacy.

Receptor Autoradiography and Anatomical Mapping of NK1 Receptor Distribution

[³H]FK888 serves as a validated radioligand for NK1 receptor autoradiography, with equilibrium Kd = 0.32 nM and specific binding of approximately 70% [5]. Its binding profile enables high-resolution anatomical mapping of NK1 receptors in tissue sections—demonstrated in guinea-pig lung showing dense smooth muscle labeling, moderate epithelial and submucosal gland labeling, and no vascular labeling [5]. Procurement of unlabeled FK888 is essential for defining nonspecific binding in parallel experiments, making the compound a dual-purpose tool for both pharmacological antagonism and receptor localization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK888

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.